molecular formula C13H8ClNO5 B6404008 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261954-38-4

4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6404008
CAS RN: 1261954-38-4
M. Wt: 293.66 g/mol
InChI Key: YCJXGTBBFZJMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid (CHNPA) is a synthetic organic compound with a molecular formula of C8H6ClNO4. It is an aromatic nitro compound that is widely used in scientific research due to its unique properties. CHNPA is used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of various other compounds, such as dyes, pigments, and catalysts. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been used in biochemical and physiological research, as it can be used to study the mechanism of action of various drugs and compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that the nitro group of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is able to interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. Additionally, the chloro group of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is believed to be able to interact with various proteins and other molecules in the body, leading to various effects.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and antiviral properties. Additionally, it has been found to have antioxidant, anti-cancer, and anti-diabetic properties. Furthermore, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been found to have various effects on the immune system, including the stimulation of macrophage and T-cell activity.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a low-cost and easily synthesized compound, making it ideal for use in research. Additionally, it has a wide range of applications, making it a versatile compound for use in research. However, there are some limitations for use in laboratory experiments. 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is a relatively unstable compound, which can lead to degradation and loss of activity. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is a toxic compound, and should be handled with care.

Future Directions

There are several potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95%. One potential direction is the use of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% in drug development. 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been found to have various biochemical and physiological effects, and could potentially be used to develop new drugs. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% could be used in the development of new catalysts and dyes. Finally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% could be used to study the mechanism of action of various drugs and compounds.

Synthesis Methods

4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized using a variety of methods. One common method is the reaction of 2-chloro-5-hydroxybenzoic acid with nitric acid. This reaction yields 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% in a yield of 95%. This method is simple and cost-effective, making it a popular choice for laboratory use. Other methods of synthesis include the reaction of 2-chloro-5-hydroxybenzoic acid with nitrous acid, and the reaction of 2-chloro-5-hydroxybenzoic acid with nitrobenzene.

properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(5-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJXGTBBFZJMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690493
Record name 2'-Chloro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-38-4
Record name 2'-Chloro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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